molecular formula C16H23N3O3 B14796170 benzyl N-[1-(2-aminopropanoyl)piperidin-4-yl]carbamate

benzyl N-[1-(2-aminopropanoyl)piperidin-4-yl]carbamate

Cat. No.: B14796170
M. Wt: 305.37 g/mol
InChI Key: YXKOACTUHVBKSQ-UHFFFAOYSA-N
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Description

(S)-Benzyl (1-(2-aminopropanoyl)piperidin-4-yl)carbamate is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and pharmaceutical research. This compound features a piperidine ring, which is a common structural motif in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Benzyl (1-(2-aminopropanoyl)piperidin-4-yl)carbamate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine derivatives or cyclization of appropriate precursors.

    Introduction of the Aminopropanoyl Group: This step involves the acylation of the piperidine ring with 2-aminopropanoic acid or its derivatives under suitable conditions.

    Carbamate Formation: The final step involves the reaction of the intermediate with benzyl chloroformate to form the desired carbamate.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-Benzyl (1-(2-aminopropanoyl)piperidin-4-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamate group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products

    Oxidation: Oxo derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted carbamates.

Scientific Research Applications

(S)-Benzyl (1-(2-aminopropanoyl)piperidin-4-yl)carbamate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of complex molecules and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-Benzyl (1-(2-aminopropanoyl)piperidin-4-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets and influencing various biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • (S)-tert-Butyl (1-(2-aminopropanoyl)piperidin-4-yl)carbamate
  • (S)-Benzyl (1-(2-aminopropanoyl)piperidin-4-yl)methylcarbamate

Uniqueness

(S)-Benzyl (1-(2-aminopropanoyl)piperidin-4-yl)carbamate is unique due to its specific structural features, such as the benzyl group and the chiral center, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C16H23N3O3

Molecular Weight

305.37 g/mol

IUPAC Name

benzyl N-[1-(2-aminopropanoyl)piperidin-4-yl]carbamate

InChI

InChI=1S/C16H23N3O3/c1-12(17)15(20)19-9-7-14(8-10-19)18-16(21)22-11-13-5-3-2-4-6-13/h2-6,12,14H,7-11,17H2,1H3,(H,18,21)

InChI Key

YXKOACTUHVBKSQ-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N1CCC(CC1)NC(=O)OCC2=CC=CC=C2)N

Origin of Product

United States

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